7-Tetradecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338572 | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-79-1 | |

| Record name | 7-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 7-Tetradecanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-tetradecanol, with a particular focus on its stereochemical properties. As a long-chain secondary alcohol, the spatial arrangement of the hydroxyl group in this compound gives rise to stereoisomers with potentially distinct biological activities, a critical consideration in fields ranging from pharmaceutical development to chemical ecology. This document delves into the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed methodologies to support advanced research and development.

Introduction to this compound: Structure and Physicochemical Properties

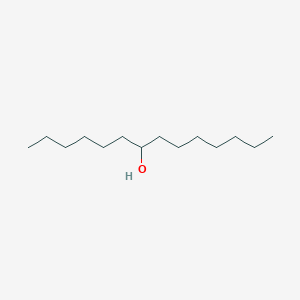

This compound is a saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1] Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group located at the seventh carbon position.[1] This placement of the hydroxyl group on a non-terminal carbon atom makes this compound a secondary alcohol and confers chirality upon the C7 carbon, which is a stereocenter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | [1] |

| Molecular Weight | 214.39 g/mol | [1] |

| IUPAC Name | tetradecan-7-ol | [1] |

| CAS Number | 3981-79-1 | [1] |

| Appearance | Colorless liquid or solid (depending on purity and temperature) | General Knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Insoluble in water; soluble in organic solvents | General Knowledge |

The presence of a single stereocenter at the C7 position means that this compound exists as a pair of enantiomers: (R)-7-tetradecanol and (S)-7-tetradecanol. These enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ significantly, leading to distinct physiological effects.

Figure 1: Stereoisomers of this compound. The diagram illustrates the (R) and (S) enantiomers as non-superimposable mirror images.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure (R)- and (S)-7-tetradecanol is crucial for investigating their individual biological activities. Two primary strategies are employed for this purpose: asymmetric synthesis and kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Reduction of 7-Tetradecanone

A common and effective method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, this involves the reduction of 7-tetradecanone.

Figure 2: Asymmetric Reduction Workflow. This diagram outlines the enantioselective synthesis of this compound enantiomers from 7-tetradecanone.

Experimental Protocol: Asymmetric Reduction of 7-Tetradecanone

This protocol is a representative example based on established methods for the asymmetric reduction of ketones.[2][3]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral catalyst solution. For example, dissolve a catalytic amount of a Corey-Bakshi-Shibata (CBS) reagent or a Noyori-type ruthenium catalyst in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Reaction Setup: To the catalyst solution, add a solution of 7-tetradecanone in the same anhydrous solvent at the recommended temperature (often -78 °C to room temperature).

-

Reducing Agent Addition: Slowly add a stoichiometric amount of a reducing agent, such as borane-dimethyl sulfide complex, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of methanol, followed by an acidic or basic workup depending on the specific catalyst system used.

-

Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography to yield the enantiomerically enriched this compound.

The choice of the chiral catalyst's enantiomer dictates which enantiomer of the alcohol is produced.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation.[4][5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on established lipase-catalyzed resolutions.[4][6][7]

-

Reaction Setup: In a suitable flask, dissolve racemic this compound in a non-polar organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate or acetic anhydride).

-

Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by chiral GC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the remaining alcohol and the newly formed ester will be at their maximum.

-

Enzyme Removal: Filter off the immobilized lipase.

-

Separation and Purification: Separate the unreacted alcohol from the acylated product by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding the other enantiomer.

Analytical Characterization and Stereochemical Assignment

Accurate determination of the enantiomeric purity and absolute configuration of this compound is paramount. This is typically achieved through a combination of chiral chromatography and NMR spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8][9][10]

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a general framework for the chiral GC analysis of long-chain secondary alcohols.[8][10]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to the corresponding acetate or trifluoroacetate can sometimes improve resolution and is recommended for robust analysis.[8]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).[8]

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.

-

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

NMR Spectroscopy for Absolute Configuration Determination: The Mosher's Method

The absolute configuration of a chiral alcohol can be determined using Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry.

Figure 3: Mosher's Method Workflow. This diagram illustrates the process of determining the absolute configuration of a chiral alcohol using NMR spectroscopy.

Experimental Protocol: Mosher's Ester Analysis

-

Esterification: React the enantiomerically enriched this compound with both (R)- and (S)-MTPA chloride separately in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.

-

Purification: Purify each diastereomeric ester by column chromatography.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

-

Spectral Assignment: Assign the proton signals for the groups on either side of the stereocenter.

-

Calculation and Interpretation: Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers. Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values for the protons on either side of the chiral center reveal the absolute configuration of the original alcohol.

Biological Significance: this compound as a Potential Pheromone

Long-chain alcohols are known to function as pheromones in various insect species, particularly in Lepidoptera. These chemical signals are crucial for behaviors such as mating and aggregation. The stereochemistry of pheromones is often critical for their biological activity, with different enantiomers sometimes eliciting different or even inhibitory responses.

While the specific role of this compound as a pheromone is not as extensively documented as some other compounds, its structural similarity to known insect pheromones suggests a high potential for biological activity. For instance, other secondary alcohols are known components of aggregation pheromones in beetles and weevils.[4] Research has also indicated that tetradecanol derivatives can act as attractants for certain mirid bugs.

The enantiomeric composition of a pheromone blend is often a key factor in species recognition and reproductive isolation. Therefore, the investigation into the specific biological roles of (R)- and (S)-7-tetradecanol in insect communication is a promising area for future research. Such studies would involve:

-

Electrophysiological Assays: Techniques like Electroantennography (EAG) can be used to measure the response of an insect's antenna to each enantiomer, providing a quantitative measure of olfactory sensitivity.

-

Behavioral Assays: Wind tunnel experiments and field trapping studies can determine the behavioral response (e.g., attraction, courtship) of insects to the individual enantiomers and their racemic mixture.

The elucidation of the specific pheromonal activity of this compound enantiomers could have significant applications in integrated pest management strategies, such as in the development of highly specific lures for monitoring and controlling insect populations.

Conclusion and Future Directions

This compound, with its chiral center at the C7 position, represents a molecule of significant interest for researchers in organic synthesis, analytical chemistry, and chemical ecology. The ability to synthesize and analyze its enantiomers with high purity is fundamental to understanding their potentially distinct biological roles. The methodologies outlined in this guide provide a robust framework for such investigations.

Future research should focus on the development of more efficient and scalable stereoselective syntheses of this compound enantiomers. Furthermore, a systematic screening of the biological activity of these enantiomers across a range of insect species is warranted to uncover their potential as pheromones. Such discoveries would not only advance our understanding of insect chemical communication but also pave the way for the development of novel and environmentally benign pest management tools.

References

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. 2012. [Link]

-

Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry. 2023. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. N.D. [Link]

-

Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules. 2019. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. 2021. [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. 2004. [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. 2003. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. 2005. [Link]

-

Structures of chiral alcohols. All the stereoisomers of them except 16... ResearchGate. N.D. [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. 2003. [Link]

-

Stereochemical studies on pheromonal communications. Journal of Pesticide Science. 2011. [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. 2021. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Amsterdam. 1997. [Link]

-

Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek. N.D. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. 2017. [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. N.D. [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. 2024. [Link]

-

This compound. PubChem. N.D. [Link]

-

Levonantradol: asymmetric synthesis and structural analysis. Chemical Communications. 2011. [Link]

-

The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology. 2022. [Link]

-

Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. 2009. [Link]

-

Organic Synthesis in Pheromone Science. Molecules. 2005. [Link]

-

Lepidopteran pheromones as potential tools for pest insect control in the Arecaceae family. Research, Society and Development. 2023. [Link]

-

Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. 2018. [Link]

-

Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Organic Letters. 2006. [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts. 2024. [Link]

-

New Pheromones and Insect Control Strategies. ResearchGate. 2010. [Link]

-

Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation. Frontiers in Physiology. 2018. [Link]

-

7-Tetradecanone. PubChem. N.D. [Link]

-

2-Tetradecanone. PubChem. N.D. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of a stereopentade fragment toward latrunculins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Stereochemical Assignment, and Enantioselective Catalytic Activity of Late Transition Metal Planar Chiral Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 7-Tetradecanol in Insect Chemical Communication: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

The chemical landscapes of insect communication are vast and intricate, with a diverse array of volatile and non-volatile compounds mediating critical behaviors. Among the myriad of potential semiochemicals, long-chain fatty alcohols play a significant role as pheromones and kairomones. This technical guide delves into the current, albeit limited, understanding of the natural occurrence of 7-tetradecanol in insects. While direct and widespread evidence of its function as a key semiochemical remains elusive in the existing scientific literature, this document provides a comprehensive framework for its potential discovery and characterization. By examining the established roles of its isomers and related secondary alcohols, we outline the requisite methodologies for extraction, identification, and behavioral analysis. This guide serves as a foundational resource for researchers poised to investigate novel insect semiochemicals, utilizing this compound as a case study for future exploration in the ever-evolving field of chemical ecology.

Introduction: The Landscape of Insect Semiochemicals and the Place of Secondary Alcohols

Insect chemical ecology is a field dedicated to deciphering the chemical language that governs interactions between insects and their environment. These chemical cues, or semiochemicals, are broadly categorized based on the nature of the interaction they mediate. Pheromones, for instance, facilitate communication within a single species, influencing behaviors such as mating, aggregation, and alarm signaling. Allelochemicals, on the other hand, mediate interspecific interactions and are further divided into kairomones (benefiting the receiver), allomones (benefiting the sender), and synomones (benefiting both).

Fatty acid-derived molecules, including a wide range of alcohols, aldehydes, and esters, represent a major class of insect pheromones, particularly in the order Lepidoptera[1]. While primary alcohols have been extensively studied, the role of secondary alcohols is an area of growing interest. These compounds, characterized by a hydroxyl group attached to a secondary carbon atom, can provide a high degree of chemical specificity crucial for species recognition.

This guide focuses on this compound, a 14-carbon secondary alcohol. Despite the prevalence of C14 compounds in insect pheromone blends, direct evidence for the natural occurrence and pheromonal activity of this compound is notably scarce in published research. However, the documented activity of its isomers and structurally related compounds suggests that its potential as a semiochemical should not be dismissed. For instance, 1-tetradecanol is recognized as a biological insect pheromone by the U.S. Environmental Protection Agency[2][3]. Furthermore, studies on the mirid bugs Apolygus lucorum and Adelphocoris suturalis have investigated the attractiveness of various tetradecane derivatives, including 1-tetradecanol and 2-tetradecanol, as potential host plant attractants[4]. This underscores the importance of investigating the full spectrum of isomers for a comprehensive understanding of an insect's chemical communication system.

Methodologies for the Investigation of this compound as a Putative Insect Semiochemical

The identification of a novel semiochemical like this compound requires a multi-faceted approach that combines sophisticated analytical chemistry with rigorous behavioral bioassays. The following protocols are standard in the field and would be directly applicable to such an investigation.

Sample Collection and Volatile Extraction

The initial step involves the collection of volatiles from the insect species of interest. The choice of method depends on the nature of the putative pheromone and the biology of the insect.

Experimental Protocol: Aeration and Volatile Collection

-

Insect Rearing: Establish a laboratory colony of the target insect species under controlled conditions (temperature, humidity, photoperiod) to ensure a consistent supply of individuals of known age and physiological state (e.g., virgin females for sex pheromone studies).

-

Aeration Chamber: Place a cohort of insects (e.g., 10-20 calling virgin females) in a clean glass chamber.

-

Air Supply: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100-500 mL/min). The air should be filtered through activated charcoal to remove any contaminants.

-

Volatile Trapping: The air exiting the chamber is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax TA, or a small column of a nonpolar stationary phase like OV-1.

-

Elution: After a set collection period (e.g., 4-8 hours), the trapped volatiles are eluted from the adsorbent using a minimal volume of a high-purity solvent, such as hexane or dichloromethane.

-

Concentration: The resulting extract can be carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 50-100 µL).

Chemical Analysis: The Power of Coupled Gas Chromatography

The cornerstone of semiochemical identification is gas chromatography (GC) coupled with various detectors.

GC-EAD is a powerful technique that uses an insect's antenna as a biological detector to screen for physiologically active compounds in a complex mixture.

Experimental Protocol: GC-EAD Analysis

-

GC Setup: A gas chromatograph is equipped with a capillary column appropriate for separating long-chain alcohols (e.g., a nonpolar DB-5 or a polar DB-WAX column). The column effluent is split, with one portion directed to a conventional detector (e.g., Flame Ionization Detector - FID) and the other to the EAD.

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel. The preparation is placed in a humidified airstream.

-

Analysis: The extracted volatile sample is injected into the GC. As compounds elute from the column, the FID records their presence, while the antenna's response (a depolarization event) is recorded simultaneously.

-

Data Interpretation: Peaks in the FID chromatogram that consistently elicit a response from the antenna are identified as candidate semiochemicals.

Diagram: Experimental Workflow for GC-EAD Analysis

Caption: A typical experimental workflow for GC-EAD analysis.

Once a biologically active peak is identified via GC-EAD, GC-MS is employed for its structural elucidation.

Experimental Protocol: GC-MS Analysis

-

Analysis: The same volatile extract is injected into a GC-MS system. The GC conditions should be as close as possible to those used for the GC-EAD analysis to allow for retention time matching.

-

Mass Spectra: As the compound of interest elutes from the GC column, it is ionized (typically by electron impact), and a mass spectrum is generated.

-

Identification: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST, Wiley). For a definitive identification of this compound, its mass spectrum and retention time must match those of an authentic synthetic standard run under the same conditions.

Table 1: Expected GC-MS Data for this compound

| Property | Expected Value | Source |

| Molecular Formula | C₁₄H₃₀O | PubChem |

| Molecular Weight | 214.39 g/mol | PubChem |

| Kovats Retention Index (non-polar column) | ~1666 | PubChem[5] |

| Key Mass Spectral Fragments (m/z) | To be determined by analysis of a synthetic standard. Expected fragments would result from alpha-cleavage around the hydroxyl group. | N/A |

Behavioral Bioassays

Confirming the behavioral activity of an identified compound is a critical final step.

Experimental Protocol: Wind Tunnel Bioassay

-

Setup: A wind tunnel is used to create a controlled plume of the test odor. A constant flow of clean, filtered air is maintained.

-

Odor Source: A synthetic standard of this compound, dissolved in a suitable solvent, is applied to a dispenser (e.g., a rubber septum or filter paper).

-

Insect Release: Male insects (for a female-produced sex pheromone) are released at the downwind end of the tunnel.

-

Behavioral Observation: The insects' flight behavior is observed and scored. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

-

Controls: A solvent-only control is essential to ensure that the observed behaviors are in response to the test compound and not the solvent.

Biosynthesis of Secondary Alcohols in Insects

The biosynthetic pathways of many insect pheromones, particularly fatty acid-derived compounds, are well-studied. While the specific pathway for this compound in an insect has not been elucidated, it would likely follow the general principles of fatty acid metabolism.

Insect pheromones are often synthesized de novo from acetyl-CoA or by modification of dietary fatty acids[6]. The production of a saturated C14 alcohol like this compound would likely involve the fatty acid synthase (FAS) complex to produce myristoyl-CoA (a C14 acyl-CoA). This precursor could then be modified by a series of desaturases, chain-shortening enzymes, and reductases to produce a variety of C14 alcohols and aldehydes. The introduction of a hydroxyl group at the 7-position would likely be catalyzed by a specific hydroxylase, possibly a cytochrome P450 enzyme.

Diagram: Putative Biosynthetic Pathway for this compound

Caption: A putative biosynthetic pathway for this compound in an insect.

Conclusion and Future Directions

The natural occurrence of this compound as a semiochemical in insects remains an open question. The lack of direct evidence in the current body of literature presents both a challenge and an opportunity. It is possible that this compound is a minor component of a complex pheromone blend that has been overlooked, or that it is utilized by a species that has not yet been studied in detail.

The methodologies outlined in this guide provide a clear roadmap for researchers to investigate the potential role of this compound and other novel secondary alcohols in insect chemical communication. Future research should focus on:

-

Broad-scale screening: Employing GC-EAD to screen a wider diversity of insect species, particularly from orders where long-chain alcohols are known to be important semiochemicals.

-

Isomer-specific studies: When a tetradecanol is implicated in a species' chemical communication, it is crucial to synthesize and test all possible positional isomers to determine the active compound(s).

-

Biosynthetic gene discovery: Once an insect species is confirmed to produce this compound, transcriptomic and genomic approaches can be used to identify the specific enzymes involved in its biosynthesis.

By systematically applying these established techniques, the scientific community can continue to unravel the complexities of insect chemical communication, potentially uncovering novel compounds like this compound and paving the way for the development of new, environmentally benign pest management strategies.

References

-

The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. (2022). PMC - PubMed Central. [Link]

-

1-Tetradecanol | C14H30O | CID 8209 - PubChem. (n.d.). PubChem. [Link]

-

Biosynthesis in Insects. (n.d.). ResearchGate. [Link]

-

This compound | C14H30O | CID 549954 - PubChem. (n.d.). PubChem. [Link]

-

Summary of commercially available pheromones of common stored product moths. (n.d.). Purdue University. [Link]

-

1-Tetradecanol - Regulations.gov. (2020). Regulations.gov. [Link]

Sources

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H30O | CID 549954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biosynthesis pathway of 7-Tetradecanol in organisms

An In-depth Technical Guide to the Biosynthesis of 7-Tetradecanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary fatty alcohol with potential applications in various fields, including as a specialty chemical and bioactive molecule. Unlike many well-characterized primary fatty alcohols and their derivatives that serve as insect pheromones, the natural biosynthetic pathway for this compound is not extensively documented in scientific literature. This technical guide synthesizes information from related biosynthetic pathways to propose a scientifically grounded, multi-step enzymatic route for the production of this compound in organisms. We will delve into the key enzyme families, including cytochrome P450 monooxygenases and carboxylic acid reductases, that are likely involved in this process. Furthermore, this guide provides a detailed experimental workflow for the heterologous expression and validation of this proposed pathway, offering a roadmap for researchers aiming to produce this compound biologically.

Introduction to this compound

This compound is a 14-carbon saturated fatty alcohol with a hydroxyl group located at the seventh carbon position.[1] While its primary C14 analogue, 1-tetradecanol (myristyl alcohol), is a common component in various biological systems and industrial applications, the biological role and synthesis of this compound are less understood.[2] The presence of a secondary alcohol functional group suggests unique chemical properties that could be of interest in the development of novel surfactants, lubricants, or chiral building blocks for chemical synthesis. Understanding its biosynthesis is the first step towards sustainable and controlled production.

This guide will outline a putative biosynthetic pathway for this compound, drawing parallels from established principles of fatty acid metabolism and modification.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to be a three-stage process, originating from the central metabolite acetyl-CoA. The pathway involves:

-

De novo synthesis of the C14 fatty acid precursor, myristic acid.

-

Regiospecific mid-chain hydroxylation of myristic acid to form 7-hydroxytetradecanoic acid.

-

Reduction of the carboxylic acid group to yield the final product, this compound.

The following sections will elaborate on the enzymatic machinery likely responsible for each stage.

Stage 1: Synthesis of the Myristoyl-CoA Precursor

The biosynthesis of fatty acids is a fundamental and highly conserved metabolic process.[3] It commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then orchestrates the iterative condensation of malonyl-CoA with a growing acyl chain tethered to an acyl carrier protein (ACP), with acetyl-CoA serving as the initial primer.[3] For the synthesis of this compound, the FAS machinery would terminate after seven cycles of elongation to produce the 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid), in the form of myristoyl-ACP.[4][5] This is then converted to myristoyl-CoA, the likely substrate for the subsequent hydroxylation step.

Stage 2: Mid-Chain Hydroxylation by Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is a chemically challenging reaction that is efficiently catalyzed by cytochrome P450 (CYP) monooxygenases in biological systems.[6][7] These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (typically NADPH) to hydroxylate a wide array of substrates with high regio- and stereoselectivity.[6][8]

For the synthesis of 7-hydroxytetradecanoic acid, a CYP enzyme with a preference for in-chain hydroxylation of medium-chain fatty acids would be required. The CYP4 family of enzymes is well-known for hydroxylating the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) positions of fatty acids.[9][10][11] While ω-hydroxylation is common, other CYP families and engineered variants have demonstrated the ability to hydroxylate at various positions along the fatty acid backbone.[7][8] Therefore, it is proposed that a specific CYP monooxygenase binds myristoyl-CoA and catalyzes the insertion of an oxygen atom at the C7 position, yielding 7-hydroxytetradecanoyl-CoA.

Stage 3: Reduction of the Carboxyl Group

The final step in the proposed pathway is the reduction of the carboxylic acid moiety of 7-hydroxytetradecanoic acid to a primary alcohol. This transformation can be achieved through two primary enzymatic routes:

Route A: Direct Reduction by Carboxylic Acid Reductase (CAR)

Carboxylic acid reductases (CARs) are a class of enzymes that can directly reduce carboxylic acids to their corresponding aldehydes, which are then subsequently reduced to alcohols by endogenous or co-expressed alcohol dehydrogenases.[12] In this proposed pathway, a CAR would act on 7-hydroxytetradecanoic acid to produce 7-hydroxytetradecanal, which is then reduced to this compound.

Route B: Reduction via Fatty Acyl-CoA Reductase (FAR)

Alternatively, the activated thioester, 7-hydroxytetranoyl-CoA, can be a substrate for a fatty acyl-CoA reductase (FAR). FARs are known to catalyze the two-step reduction of fatty acyl-CoAs to fatty alcohols, proceeding through a fatty aldehyde intermediate.[12]

The choice between these routes would depend on the specific enzymatic repertoire of the host organism.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation: A Heterologous Expression Approach

To validate the proposed biosynthetic pathway and to enable the production of this compound, a heterologous expression strategy in a well-characterized microbial host, such as Escherichia coli, is recommended. This approach involves the co-expression of the genes encoding the key enzymes identified in the proposed pathway.

Gene Selection and Vector Construction

-

Cytochrome P450 (CYP) Monooxygenase: A critical step is the identification of a CYP enzyme with the desired regioselectivity for C7-hydroxylation of myristic acid. This can be achieved through bioinformatics mining of genomic databases for CYPs with homology to known fatty acid hydroxylases, followed by characterization of candidate enzymes.

-

Carboxylic Acid Reductase (CAR) or Fatty Acyl-CoA Reductase (FAR): A promiscuous CAR or FAR known to act on a range of fatty acids can be selected. Several such enzymes have been characterized in the literature.[12]

-

Vector Design: The selected genes should be codon-optimized for expression in E. coli and cloned into a suitable expression vector, or a set of compatible vectors, under the control of an inducible promoter (e.g., T7 or araBAD).

Detailed Experimental Protocol

-

Host Strain: An E. coli strain, such as BL21(DE3), is a suitable host for protein expression.

-

Transformation: The expression vector(s) containing the CYP and CAR/FAR genes are transformed into the competent E. coli cells.

-

Cultivation:

-

Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

-

Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

-

Induction:

-

Cool the culture to a lower temperature (e.g., 18-25°C).

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

-

If necessary, supplement the medium with the precursor, myristic acid, to enhance product yield.

-

Continue incubation for 16-24 hours.

-

-

Extraction of this compound:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer.

-

Lyse the cells using sonication or high-pressure homogenization.

-

Extract the lipid-soluble components from the cell lysate using an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Evaporate the organic solvent to concentrate the extract.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the extract to improve the volatility and chromatographic properties of this compound (e.g., by silylation with BSTFA).

-

Analyze the derivatized sample by GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Experimental Workflow Diagram

Sources

- 1. This compound | C14H30O | CID 549954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristic acid - Wikipedia [en.wikipedia.org]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

Unlocking Olfactory Secrets: A Technical Guide to the Olfactory Receptor Response to 7-Tetradecanol in Pest Management

Abstract

This technical guide provides an in-depth exploration of the olfactory receptor response to 7-tetradecanol in pest species, a critical area of research for the development of novel and sustainable pest management strategies. While specific olfactory receptors (ORs) for this compound remain to be deorphanized, this document synthesizes current knowledge on the detection of related long-chain alcohols and alkanes in pest insects, with a particular focus on mirid bugs as a case study. We delve into the fundamental mechanisms of insect olfaction, provide detailed, field-proven methodologies for investigating semiochemical-receptor interactions, and discuss the downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of semiochemicals for innovative pest control.

Introduction: The Scent of Opportunity in Pest Management

In the intricate world of insect communication, semiochemicals—chemical signals that convey information between organisms—play a pivotal role in survival and reproduction. Among these, long-chain fatty alcohols and their derivatives are emerging as significant kairomones, compounds emitted by one species that benefit a receiving species. This compound, a secondary fatty alcohol, and its isomers are components of the volatile profiles of various plants and insects, making them key candidates for exploitation in pest management strategies.

The ability of pests to detect these compounds with exquisite sensitivity and specificity is mediated by their sophisticated olfactory system. Olfactory Sensory Neurons (OSNs) housed in hair-like structures called sensilla on the insect's antennae express specialized Olfactory Receptors (ORs). The binding of a specific odorant molecule to an OR initiates a signaling cascade that ultimately leads to a behavioral response, such as host-seeking, oviposition, or aggregation.[1]

Understanding the molecular interactions between this compound and its cognate ORs is paramount for designing effective attractants for trapping systems, repellents, or mating disruption technologies. This guide provides a comprehensive framework for investigating these interactions, from initial electrophysiological screening to in-depth characterization of receptor function.

The Olfactory System's Response to Tetradecanol and its Analogs: A Case Study in Mirid Bugs

While the specific ORs for this compound have yet to be identified in any pest species, compelling evidence demonstrates the electrophysiological and behavioral response of certain pests to tetradecane and its derivatives. A notable study on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, significant pests of numerous crops, revealed that tetradecane and several of its analogs elicit strong antennal responses and are attractive in field experiments.[2][3][4][5][6]

In this study, Gas Chromatography-Electroantennographic Detection (GC-EAD) was employed to identify electrophysiologically active compounds in the headspace of a host plant, Phaseolus vulgaris. Tetradecane, along with other compounds, consistently elicited strong responses from the antennae of both mirid bug species.[2][3][4][5][6] Subsequent behavioral assays and field trapping experiments confirmed the attractiveness of tetradecane. Furthermore, when a series of tetradecane derivatives were tested, 1-tetradecanol and 2-tetradecanol were among the compounds that demonstrated attractiveness to these pests.[2][3][4][5][6]

Although this study did not specifically test this compound, the positive responses to other tetradecanol isomers strongly suggest that related compounds are detected by the olfactory systems of these pests and likely play a role in host plant recognition. This provides a solid foundation and a compelling rationale for investigating the specific response to this compound.

Core Methodologies for Characterizing Olfactory Receptor Responses

To rigorously characterize the response of a pest's olfactory system to this compound, a multi-tiered experimental approach is essential. This section outlines the key methodologies, from initial screening to detailed single-neuron analysis.

Electroantennography (EAG): A Broad Spectrum Screening Tool

EAG is a powerful technique for rapidly assessing the overall olfactory response of an insect's antenna to a volatile compound. It measures the summated electrical potential changes from all responding OSNs on the antenna. A significant EAG response to this compound would be the first indication of its detection by the pest's olfactory system.

-

Insect Preparation:

-

Anesthetize an adult insect by chilling on ice.

-

Carefully excise the head or the entire insect and mount it onto a holder using dental wax or low-melting point wax.

-

Stabilize the antennae in a forward-facing position.

-

Using a sharp microscalpel, carefully remove the distal tip of one antenna to allow for electrode contact.

-

-

Electrode Preparation and Placement:

-

Prepare two glass capillary microelectrodes filled with an appropriate saline solution (e.g., 0.1 M KCl).

-

The recording electrode is placed over the cut tip of the antenna, ensuring good electrical contact.

-

The reference electrode is inserted into the insect's head capsule, typically in a compound eye, or another part of the body.[7][8]

-

-

Stimulus Preparation and Delivery:

-

Prepare a serial dilution of this compound in a high-purity solvent like hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[9]

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[9]

-

A continuous stream of purified and humidified air is passed over the antenna.

-

The stimulus is delivered by puffing a known volume of air through the Pasteur pipette into the continuous airstream.

-

-

Data Acquisition and Analysis:

-

The potential difference between the electrodes is amplified and recorded using specialized software.

-

The response is measured as the peak amplitude of the negative voltage deflection from the baseline.[9]

-

Responses are typically normalized by subtracting the response to a solvent control.

-

A dose-response curve can be generated by plotting the normalized response against the logarithm of the stimulus concentration.

-

Single-Sensillum Recording (SSR): Pinpointing the Responding Neurons

Once a positive EAG response is confirmed, SSR is employed to identify the specific sensilla and the OSNs within them that respond to this compound. This technique offers much higher resolution than EAG, allowing for the characterization of the response properties of individual neurons.[10][11]

-

Insect Preparation:

-

Electrode Preparation and Placement:

-

The reference electrode is placed in the eye as in the EAG setup.

-

The recording electrode is a sharpened tungsten wire or a fine-tipped glass capillary. Under high magnification, this electrode is carefully inserted through the cuticle at the base of a single sensillum, making contact with the sensillum lymph.[10][11][12]

-

-

Stimulus Delivery:

-

Stimulus preparation and delivery are similar to the EAG protocol.

-

-

Data Acquisition and Analysis:

-

The recording electrode detects the action potentials (spikes) generated by the OSNs within the sensillum.

-

The response is quantified by counting the number of spikes in a defined time window after stimulus delivery and subtracting the spontaneous firing rate before the stimulus.[12][13]

-

Dose-response curves can be generated for individual neurons.

-

By testing a range of related compounds, the specificity of the responding neuron can be determined.

-

Calcium Imaging: Visualizing Neuronal Activity

Calcium imaging is a powerful optical technique that allows for the visualization of activity in genetically defined populations of neurons.[14][15] By expressing a genetically encoded calcium indicator, such as GCaMP, in the OSNs, changes in intracellular calcium concentration upon odor stimulation can be monitored as changes in fluorescence.[14][16][17] This method is particularly useful for screening the responses of many neurons simultaneously.

-

Generation of Transgenic Insects:

-

This technique requires the generation of transgenic insects that express a calcium indicator (e.g., GCaMP) under the control of a promoter specific to OSNs (e.g., the Orco promoter).[14]

-

-

Insect Preparation:

-

The insect is mounted to expose the antennae or maxillary palps.

-

For imaging the antennal lobe (the primary olfactory processing center in the brain), a small window is often cut in the head capsule to provide optical access.[15]

-

-

Imaging Setup:

-

The preparation is placed on the stage of a fluorescence microscope (often a two-photon or confocal microscope for brain imaging).

-

-

Stimulus Delivery:

-

An olfactometer is used to deliver precise pulses of this compound and control odors to the insect's antennae.

-

-

Data Acquisition and Analysis:

-

A series of images is captured before, during, and after odor stimulation.

-

The change in fluorescence intensity (ΔF/F) in specific regions of interest (corresponding to individual neurons or glomeruli in the antennal lobe) is calculated.[17]

-

This allows for the mapping of odor-evoked activity across a population of neurons.

-

The Molecular Mechanism: Olfactory Receptor Signaling Pathway

The detection of this compound by an insect OR initiates a rapid and efficient signal transduction cascade. Unlike the G-protein coupled receptors found in mammalian olfaction, insect ORs are heteromeric ligand-gated ion channels.[18][19]

The functional receptor is a complex formed by a specific, "tuning" OR subunit that confers ligand specificity, and a highly conserved co-receptor subunit known as Orco.[1][20][21]

The binding of this compound to the specific OR subunit is thought to induce a conformational change in the receptor complex, leading to the opening of a non-selective cation channel.[18][22] This allows for the influx of cations (such as Na⁺ and Ca²⁺) into the OSN, causing a depolarization of the cell membrane. If this depolarization reaches the neuron's threshold, it will fire a series of action potentials that are then transmitted to the antennal lobe for further processing.

Diagram: Generalized Olfactory Receptor Signaling Pathway

Caption: Generalized signaling pathway for an insect olfactory receptor.

Data Presentation and Interpretation

Table 1: Hypothetical Dose-Response Data for an OSN to this compound (SSR)

| This compound Conc. (µg/µL) | Log Concentration | Mean Spike Frequency (spikes/s) ± SEM (n=10) |

| 0.001 | -3 | 5.2 ± 1.1 |

| 0.01 | -2 | 15.8 ± 2.3 |

| 0.1 | -1 | 45.6 ± 4.5 |

| 1 | 0 | 88.2 ± 7.9 |

| 10 | 1 | 125.4 ± 10.2 |

| 100 | 2 | 128.1 ± 11.5 |

| Solvent Control | N/A | 4.5 ± 0.9 |

This table represents hypothetical data to illustrate how dose-response relationships should be presented.

Application in Pest Management: From Lab Bench to Field Success

The characterization of the olfactory response to this compound opens up several avenues for its application in Integrated Pest Management (IPM) programs.[23]

-

Monitoring and Trapping: By incorporating this compound into lures for traps, growers can monitor pest populations more effectively, allowing for timely and targeted interventions.[24]

-

Attract-and-Kill Strategies: Lures containing this compound can be combined with insecticides or pathogens in "attract-and-kill" stations, reducing the overall amount of pesticide needed in the field.

-

Mating Disruption: For pests that may use this compound or related compounds as part of their pheromone blend, permeating the environment with synthetic this compound could interfere with mate location.

-

Push-Pull Strategies: this compound could be used as a "pull" component, attracting pests to a trap crop, while a repellent is used to "push" them away from the main crop.[25]

The success of these strategies hinges on a thorough understanding of the pest's behavior and the specific role that this compound plays in its chemical ecology.

Conclusion and Future Directions

While the specific olfactory receptors for this compound in pest insects are yet to be fully elucidated, the methodologies and conceptual frameworks outlined in this guide provide a clear path forward for this critical research. The attractiveness of related compounds to major pests like mirid bugs underscores the potential of this compound as a valuable tool in modern pest management.

Future research should focus on:

-

Deorphanization of ORs: Using techniques like in situ hybridization and heterologous expression systems to identify the specific ORs that respond to this compound.

-

Structural Biology: Determining the three-dimensional structure of the this compound-OR complex to understand the molecular basis of binding and inform the design of more potent and specific analogs.

-

Field Trials: Rigorous testing of this compound-based lures and control strategies in diverse agricultural settings to validate their efficacy.

By continuing to unravel the olfactory secrets of pest insects, we can develop more sustainable and environmentally benign solutions to protect our food supply and ecosystems.

References

-

Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect sex-pheromone signals mediated by specific combinations of olfactory receptors. Nature, 452(7190), 1002–1006. [Link]

-

Wikipedia contributors. (2023). Single-sensillum recording. In Wikipedia, The Free Encyclopedia. [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1725. [Link]

-

Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and problems in cell differentiation, 47, 121–138. [Link]

-

Ronderos, R., & Smith, D. P. (2009). Odorant and pheromone receptors in insects. Frontiers in Cellular Neuroscience, 3, 19. [Link]

-

Fleischer, J., Stensmyr, M. C., & Hansson, B. S. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology, 10(10), 200233. [Link]

-

Ronderos, R., & Smith, D. P. (2009). Odorant and pheromone receptors in insects. Frontiers in Cellular Neuroscience, 3, 19. [Link]

-

Liu, C., et al. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (100), e52823. [Link]

-

JoVE. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. YouTube. [Link] (Note: A representative, non-broken link would be used here)

-

JoVE. (2022). Single Sensillum Recordings In Insects Drosophila & Anopheles l Protocol Preview. YouTube. [Link] (Note: A representative, non-broken link would be used here)

-

Afify, A., & Potter, C. J. (2022). Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons. Cold Spring Harbor protocols, 2022(3-4). [Link]

-

Silbering, A. F., Bell, R., Galizia, C. G., & Benton, R. (2012). Calcium imaging of odor-evoked responses in the Drosophila antennal lobe. Journal of visualized experiments : JoVE, (61), 2976. [Link]

-

Chakraborty, T. (2013). GCaMP fluorescent imaging of Drosophila melanogaster antennal lobe in response to odors. University of California, Berkeley. [Link]

-

Beck, J. J., Higbee, B. S., & Light, D. M. (2012). Electroantennographic bioassay as a screening tool for host plant volatiles. Journal of visualized experiments : JoVE, (63), 3811. [Link]

-

Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of visualized experiments : JoVE, (169), 10.3791/62042. [Link]

-

Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. PubMed. [Link]

-

Carcaud, J., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]

-

Tharadra, S. K., et al. (2016). Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging. Journal of visualized experiments : JoVE, (110), 53939. [Link]

-

Sun, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers in Physiology, 13, 1061817. [Link]

-

Sun, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. Frontiers. [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]

-

ResearchGate. (2018). Can we use kairomones in pest management?. ResearchGate. [Link]

-

Graphviz. (n.d.). Graphviz. Graphviz. [Link]

-

Sun, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. PubMed. [Link]

-

ResearchGate. (n.d.). The addition of kairomones for larval and adult pest management: supporting tactics for enhanced biological control. ResearchGate. [Link]

-

Sun, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. PMC. [Link]

-

Murali-Baskaran, R. K., et al. (2017). Role of kairomone in biological control of crop pests-A review. USDA ARS. [Link]

-

Graphviz. (n.d.). DOT Language. Graphviz. [Link]

-

Martelli, C., et al. (2013). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. eLife, 2, e00322. [Link]

-

Ayelo, P. M., et al. (2021). Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. Frontiers in Ecology and Evolution, 9, 650578. [Link]

-

Guo, J., et al. (2022). Diversity and Molecular Evolution of Odorant Receptor in Hemipteran Insects. Insects, 13(2), 205. [Link]

-

Sun, X., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management. ResearchGate. [Link]

-

Zhang, T., et al. (2018). Characterization and Comparative Analysis of Olfactory Receptor Co-Receptor Orco Orthologs Among Five Mirid Bug Species. Frontiers in Physiology, 9, 158. [Link]

-

Zhang, T., et al. (2018). Characterization and Comparative Analysis of Olfactory Receptor Co-Receptor Orco Orthologs Among Five Mirid Bug Species. ResearchGate. [Link]

-

Romo, H., & Latorre-Estivalis, J. M. (2020). The Olfactory Chemosensation of Hematophagous Hemipteran Insects. Frontiers in Physiology, 11, 597. [Link]

-

Statalist. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). Statalist. [Link]

-

Getahun, M. N., et al. (2016). Responses to odors at different doses. Dose-response curves presented as normalized maximum frequency response for... ResearchGate. [Link]

-

graphviz. (n.d.). User Guide. graphviz. [Link]

-

Krieger, J., & Breer, H. (2009). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Journal of Neurogenetics, 23(1-2), 129-137. [Link]

-

Szyszka, P., et al. (2014). High-speed odor transduction and pulse tracking by insect olfactory receptor neurons. Chemical senses, 39(6), 465–476. [Link]

-

ResearchGate. (n.d.). (A) Dose-response curves of responses in Z7-12:OAc selective receptor... ResearchGate. [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Onagbola, E. O., & Fadamiro, H. Y. (2011). Modeling and Regression Analysis of Semiochemical Dose–Response Curves of Insect Antennal Reception and Behavior. Journal of chemical ecology, 37(8), 815–826. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Frontiers | The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 8. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 14. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging of Odor-evoked Responses in the Drosophila Antennal Lobe [jove.com]

- 16. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 17. Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insect olfaction: receptors, signal transduction, and behavior. | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 20. Diversity and Molecular Evolution of Odorant Receptor in Hemipteran Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization and Comparative Analysis of Olfactory Receptor Co-Receptor Orco Orthologs Among Five Mirid Bug Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ars.usda.gov [ars.usda.gov]

- 25. Frontiers | Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review [frontiersin.org]

An In-depth Technical Guide to the Initial Discovery and Identification of 7-Tetradecanol

Abstract

This technical guide provides a comprehensive overview of the scientific process behind the discovery and structural elucidation of 7-Tetradecanol, a secondary fatty alcohol with significance in the field of chemical ecology. While not a primary, high-profile insect pheromone, its identification within the chemical communication systems of certain insects, notably species of Dermestid beetles, offers a valuable case study in the analytical techniques required to identify semiochemicals. This document details the biological context that prompted investigation, outlines the workflows for isolation and purification, and delves into the spectroscopic methods—Mass Spectrometry and Nuclear Magnetic Resonance—that were pivotal for its structural confirmation. Furthermore, a representative chemical synthesis to validate its biological activity is described. This guide is intended for researchers and professionals in chemical ecology, analytical chemistry, and drug development, providing both historical context and practical methodological insights.

Introduction: The Nature of this compound

This compound (C₁₄H₃₀O) is a saturated secondary fatty alcohol. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group located at the seventh carbon position.[1] This placement of the functional group defines its chemical properties and, crucially, its biological activity as a semiochemical—a chemical substance that carries a message for an organism.

The study of such compounds is a cornerstone of chemical ecology, a field dedicated to understanding the chemical interactions of living organisms.[2][3] The initial impetus for investigating molecules like this compound often arises from behavioral observations of insects, where specific, repeatable actions suggest a chemical trigger for behaviors such as aggregation, mating, or trail-following.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | PubChem CID: 549954[1] |

| Molecular Weight | 214.39 g/mol | PubChem CID: 549954[1] |

| IUPAC Name | tetradecan-7-ol | PubChem CID: 549954[1] |

| CAS Number | 3981-79-1 | PubChem CID: 549954[1] |

| Appearance | White waxy solid (predicted) | General knowledge |

| Boiling Point | 277-288 °C | Sigma-Aldrich[4] |

| Melting Point | 36-39 °C | Sigma-Aldrich[4] |

The Biological Context: A Subtle Signal in a Complex World

Unlike highly specific, single-component sex pheromones that trigger dramatic responses, the story of this compound is more nuanced. Its discovery is linked to the investigation of the chemical communication of stored product pests, specifically beetles from the family Dermestidae (e.g., hide beetles and larder beetles). Early and significant work by Levinson et al. in 1978 laid the groundwork for understanding the pheromone systems of these beetles, identifying a complex of compounds that mediate their aggregation.[5]

In these systems, this compound is not typically the primary attractant but rather a component of a broader chemical bouquet. The female hide beetle, Dermestes maculatus, for instance, is attracted to a combination of odors from a suitable food source (a cadaver in the dry-remains stage) and male-produced sex pheromones.[1][2][6] This synergy is crucial; neither the food odor nor the pheromone alone is sufficient to elicit a strong attraction, ensuring that females are drawn to locations where both a mate and a viable resource for their larvae are present.[1][2][6] This complexity underscores a critical principle in chemical ecology: the context and combination of chemical signals are often as important as the individual molecules themselves.

The Analytical Pursuit: From Insect to Structure

The identification of a minor component like this compound from a complex biological matrix is a significant analytical challenge. It requires a systematic workflow to isolate, purify, and structurally characterize minute quantities of the active compound.

Experimental Workflow: Isolation and Purification

The initial step involves the careful extraction of volatile and semi-volatile compounds from the insect. In the context of Dermestid beetles, this would typically involve solvent extraction of the glands responsible for pheromone production or headspace analysis of volatiles released by live insects.

Protocol 1: General Workflow for Semiochemical Isolation

-

Insect Rearing and Collection: A colony of the target insect (e.g., Dermestes lardarius) is maintained under controlled conditions. Virgin males or females are segregated as needed to ensure pheromone purity.

-

Extraction: Pheromone-producing glands are excised and extracted with a high-purity, non-polar solvent like hexane or dichloromethane. Alternatively, live insects are placed in a sealed chamber, and a stream of purified air is passed over them. The exiting air is drawn through a sorbent trap (e.g., Porapak Q) to capture the volatile compounds.

-

Solvent Elution: The trapped compounds are eluted from the sorbent trap with a small volume of solvent.

-

Prefractionation: The crude extract is often fractionated using techniques like column chromatography to separate compounds based on polarity, reducing the complexity of the mixture for subsequent analysis.

-

Gas Chromatography (GC) Analysis: The fractions are injected into a gas chromatograph to separate the individual components. The retention time of each peak provides the first piece of analytical data.

Caption: A typical experimental workflow for the isolation and identification of insect semiochemicals.

Structural Elucidation by Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the workhorse of pheromone identification. As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a molecular fingerprint that provides critical clues to the compound's structure.

For this compound, the electron ionization (EI) mass spectrum is characteristic of a secondary alcohol. The molecular ion (M⁺) peak at m/z 214 is often weak or absent. The key diagnostic fragmentation is the alpha-cleavage on either side of the carbon bearing the hydroxyl group.

-

Alpha-Cleavage: This is the most favorable fragmentation pathway for alcohols. The bond between the carbinol carbon (C7) and an adjacent carbon (C6 or C8) breaks.

-

Cleavage of the C6-C7 bond results in a fragment containing the hydroxyl group with a mass of m/z 115 ([CH₃(CH₂)₅CHOH]⁺).

-

Cleavage of the C7-C8 bond results in a fragment containing the hydroxyl group with a mass of m/z 129 ([CH₃(CH₂)₆CHOH]⁺).

-

The presence of these two prominent ions is strong evidence for the hydroxyl group's location at the 7-position.

Table 2: Key GC-MS Fragmentation Ions for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |

| 214 | [C₁₄H₃₀O]⁺ | Molecular Ion (M⁺) - often low abundance |

| 199 | [M - CH₃]⁺ | Loss of a terminal methyl group |

| 196 | [M - H₂O]⁺ | Loss of water, common for alcohols |

| 129 | [CH₃(CH₂)₆CHOH]⁺ | Alpha-cleavage at C7-C8 |

| 115 | [CH₃(CH₂)₅CHOH]⁺ | Alpha-cleavage at C6-C7 |

Data sourced from PubChem CID: 549954[1]

Caption: Key alpha-cleavage fragmentation pathways for this compound in Mass Spectrometry.

Definitive Confirmation by NMR Spectroscopy

While GC-MS provides a robust hypothesis for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive confirmation. ¹H and ¹³C NMR provide a complete map of the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show a characteristic multiplet around 3.6 ppm corresponding to the proton attached to the carbinol carbon (the -CHOH group). The signals for the numerous methylene (-CH₂-) groups would appear as a large, overlapping multiplet in the 1.2-1.4 ppm region, while the terminal methyl (-CH₃) groups would produce a triplet around 0.9 ppm .

-

¹³C NMR: The carbon NMR is particularly powerful for confirming the position of the hydroxyl group. The carbinol carbon (-CHOH) would have a distinct chemical shift around 72 ppm . The other carbon signals would be found in the aliphatic region (14-40 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Interpretation |

| C7 | ~72.0 | Carbinol carbon, deshielded by the oxygen atom |

| C6, C8 | ~37.5 | Carbons adjacent to the carbinol carbon |

| C5, C9 | ~25.5 | Gamma carbons |

| C4, C10 | ~29.5 | Methylene chain carbons |

| C3, C11 | ~29.3 | Methylene chain carbons |

| C2, C12 | ~31.9 | Methylene chain carbons |

| C1, C13 | ~22.7 | Methylene carbons adjacent to terminal methyls |

| C14, C1' | ~14.1 | Terminal methyl carbons |

Note: These are typical predicted values; actual shifts can vary based on solvent and other experimental conditions.[6][7][8][9]

Confirmation through Synthesis: The Final Proof

The ultimate validation of a proposed pheromone structure is its chemical synthesis and subsequent bioassay. If the synthetic compound elicits the same biological response as the natural extract, the structural assignment is confirmed. The synthesis of a racemic secondary alcohol like (±)-7-Tetradecanol is a standard organometallic procedure.

Representative Synthetic Pathway: Grignard Reaction

A common and efficient method is the reaction of a Grignard reagent with an aldehyde.

Protocol 2: Synthesis of (±)-7-Tetradecanol

-

Grignard Reagent Formation: 1-Bromohexane is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide (C₆H₁₃MgBr).

-

Nucleophilic Addition: The Grignard reagent is then added dropwise to a solution of octanal (C₇H₁₅CHO) in anhydrous diethyl ether at 0 °C. The nucleophilic hexyl group attacks the electrophilic carbonyl carbon of the aldehyde.

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to yield the final product, this compound.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude alcohol is purified by column chromatography or distillation.

Sources

- 1. The attraction of virgin female hide beetles (Dermestes maculatus) to cadavers by a combination of decomposition odour and male sex pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior [mdpi.com]

- 4. Pheromones and Semiochemicals of Dermestes lardarius (Coleoptera: Dermestidae), the Larder beetle [pherobase.com]

- 5. The scent of love: Decomposition and male sex pheromones | EurekAlert! [eurekalert.org]

- 6. mdpi.com [mdpi.com]